4(3H)-Quinazolinone, 3-amino-2-[(4-chlorophenyl)amino]-
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Overview
Description
4(3H)-Quinazolinone, 3-amino-2-[(4-chlorophenyl)amino]- is a heterocyclic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4(3H)-Quinazolinone, 3-amino-2-[(4-chlorophenyl)amino]- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilic acid derivatives with isatoic anhydride in the presence of a suitable base. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the quinazolinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale synthesis often requires careful control of reaction parameters such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4(3H)-Quinazolinone, 3-amino-2-[(4-chlorophenyl)amino]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to the formation of reduced quinazolinone analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with higher oxidation states, while substitution reactions can introduce various functional groups, leading to a diverse array of quinazolinone analogs.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of other heterocyclic compounds and pharmaceuticals.
Biology: It has shown promise in biological studies, particularly in the investigation of enzyme inhibition and receptor binding.
Medicine: The compound’s potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities, have been explored.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in industrial chemistry.
Mechanism of Action
The mechanism of action of 4(3H)-Quinazolinone, 3-amino-2-[(4-chlorophenyl)amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4(3H)-one: This compound shares a similar core structure and has been studied for its antiviral and anticancer properties.
Thiophene-Linked 1,2,4-Triazoles: These compounds also exhibit diverse biological activities and have been explored for their antimicrobial and chemotherapeutic profiles.
Uniqueness
4(3H)-Quinazolinone, 3-amino-2-[(4-chlorophenyl)amino]- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of the chlorophenyl group enhances its potential for therapeutic applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
3-amino-2-(4-chloroanilino)quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN4O/c15-9-5-7-10(8-6-9)17-14-18-12-4-2-1-3-11(12)13(20)19(14)16/h1-8H,16H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PEPNAXURCWECNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=N2)NC3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20463850 |
Source
|
Record name | 4(3H)-Quinazolinone, 3-amino-2-[(4-chlorophenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
95241-44-4 |
Source
|
Record name | 4(3H)-Quinazolinone, 3-amino-2-[(4-chlorophenyl)amino]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20463850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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